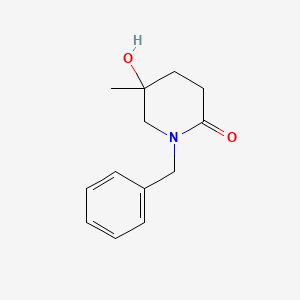

1-Benzyl-5-hydroxy-5-methylpiperidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

664364-44-7 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1-benzyl-5-hydroxy-5-methylpiperidin-2-one |

InChI |

InChI=1S/C13H17NO2/c1-13(16)8-7-12(15)14(10-13)9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3 |

InChI Key |

WNEAVWWWUXXJPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)N(C1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis of 1 Benzyl 5 Hydroxy 5 Methylpiperidin 2 One

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one, the key functional groups are the tertiary hydroxyl group (-OH), the tertiary amide (lactam) carbonyl group (C=O), the N-benzyl group, and the piperidinone ring structure.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group's O-H bond. The broadening is a result of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl (B1604629) group are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the piperidinone ring and the methyl group will absorb just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the tertiary lactam is expected in the range of 1680-1630 cm⁻¹. This is a highly characteristic peak for identifying the piperidinone core. For comparison, the related compound 5-methyl-5-benzyl hydantoin (B18101) shows a strong C=O stretching band at 1748 cm⁻¹ mdpi.com.

C=C Stretching: Aromatic C=C bond stretching vibrations from the benzyl ring typically appear as multiple medium-to-weak bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond is expected to produce a medium-to-strong intensity band in the 1200-1100 cm⁻¹ range.

The following table summarizes the expected IR absorption frequencies for the primary functional groups of this compound.

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Benzyl Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Piperidinone/Methyl | Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Lactam (Amide) | C=O Stretch | 1680 - 1630 | Strong |

| Benzyl Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Tertiary Alcohol | C-O Stretch | 1200 - 1100 | Medium to Strong |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores—parts of the molecule that absorb light—in this compound are the benzyl group and the carbonyl group.

π → π* Transitions: The benzene (B151609) ring of the benzyl group is the dominant chromophore. It is expected to exhibit strong absorptions in the UV region due to π → π* electronic transitions. These typically include a strong E2-band around 200-210 nm and a weaker, fine-structured B-band around 255-265 nm.

n → π* Transitions: The carbonyl group of the lactam also possesses non-bonding electrons (n) and can undergo a weak n → π* transition. This absorption is typically found at longer wavelengths, often in the 270-300 nm region, but it is frequently of very low intensity and may be obscured by the much stronger absorptions from the aromatic ring.

| Chromophore | Electronic Transition | Expected Wavelength (λmax) |

| Benzyl Group | π → π* (E2-band) | ~200-210 nm |

| Benzyl Group | π → π* (B-band) | ~255-265 nm |

| Carbonyl Group | n → π* | ~270-300 nm (often weak or obscured) |

X-ray Crystallography for Solid-State Structure Determination

Absolute Configuration Determination

The C5 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). X-ray crystallography of a single, resolved enantiomer is a definitive method for determining its absolute configuration. This is achieved through anomalous dispersion, where heavy atoms in the structure interact with X-rays in a way that allows for the unambiguous assignment of the R/S configuration. For related piperidine (B6355638) derivatives, NMR methods using chiral derivatizing agents, such as Mosher's esters, have also been successfully employed to assign the absolute configuration in the absence of a crystal structure uzh.chresearchgate.net.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, the most significant interaction is expected to be hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This would likely lead to the formation of chains or dimers of molecules linked by O-H···O=C hydrogen bonds, which would be a dominant feature of the crystal packing. Additionally, weaker interactions such as van der Waals forces and potential C-H···π interactions between the piperidinone ring hydrogens and the aromatic ring of a neighboring benzyl group could further stabilize the crystal structure nih.gov.

Conformational Analysis and Dynamics

While X-ray crystallography reveals the static structure in the solid state, molecules often adopt different conformations in solution.

Ring Inversion Dynamics of the Piperidinone Core

The six-membered piperidinone ring is not planar and, like cyclohexane, exists in various non-planar conformations. For most piperidine derivatives, the chair conformation is the most stable, but boat and twist-boat conformations can also be present, particularly in highly substituted or sterically hindered systems. ias.ac.innih.gov The N-benzyl group and the substituents at the C5 position in this compound influence the conformational equilibrium and the dynamics of ring inversion.

The piperidinone core is expected to predominantly adopt a chair conformation to minimize torsional and steric strain. In this conformation, the bulky N-benzyl group is likely to orient itself to reduce steric hindrance. However, the presence of substituents can lead to more complex conformational landscapes. For instance, studies on N-nitroso-t(3)-alkyl-r(2),c(6)-bis(2′-furyl)piperidin-4-ones have shown the presence of boat conformations. ias.ac.in While this compound is not an N-nitroso derivative, this highlights that deviations from the classic chair conformation are possible in substituted piperidinones.

The process of ring inversion in the piperidinone core involves the interconversion between two chair conformations, passing through higher-energy half-chair and twist-boat transition states. The energy barrier for this inversion is influenced by the nature and position of the substituents. For N-acylpiperidines, it has been observed that some ligand structures adopt a twist-boat ring conformation, suggesting that under certain conditions, these less stable conformations can be populated. nih.govacs.org

Computational modeling, such as Density Functional Theory (DFT) studies, can provide valuable insights into the relative energies of different conformers and the energy barriers for their interconversion. researchgate.netrsc.org Such studies on analogous N-benzyl-r-2,c-6-diphenylpiperidines have shown a preference for a flattened-chair conformation with equatorial orientations of the phenyl rings. researchgate.net For this compound, similar computational analyses would be instrumental in quantifying the energetic landscape of its ring dynamics.

Table 1: Predicted Conformational Preferences of the Piperidinone Core

| Conformation | Predicted Relative Stability | Key Influencing Factors |

| Chair | High | Minimization of torsional and steric strain. |

| Twist-Boat | Moderate | May be stabilized by specific substituent interactions or in certain solvent environments. nih.govacs.org |

| Boat | Low | Generally higher in energy, but can be populated in sterically hindered systems. ias.ac.in |

Stereoisomerism and Enantiomeric Purity Assessment

The presence of a chiral center at the C5 position, which is substituted with both a hydroxyl and a methyl group, means that this compound can exist as a pair of enantiomers: (R)-1-Benzyl-5-hydroxy-5-methylpiperidin-2-one and (S)-1-Benzyl-5-hydroxy-5-methylpiperidin-2-one. These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities and chemical properties. www.gov.uk

The synthesis of this compound without the use of chiral catalysts or starting materials would typically result in a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers, or the stereoselective synthesis of a single enantiomer, is often a critical step in the development of chiral molecules for pharmaceutical applications.

The assessment of enantiomeric purity is essential to determine the success of a stereoselective synthesis or a chiral separation process. Several analytical techniques are commonly employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers. It involves the use of a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. For piperidine derivatives, pre-column derivatization can be used to introduce a chromophore, facilitating UV detection. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a chiral technique, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments for the enantiomers. This results in separate signals for each enantiomer in the NMR spectrum, allowing for their quantification. nih.gov For example, the use of chiral reagents can generate diastereomeric complexes with distinct spectroscopic signatures. nih.gov

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. A polarimeter can measure this rotation, and the specific rotation is a characteristic property of a chiral compound. While useful for confirming the presence of a single enantiomer, it is less accurate for determining high enantiomeric excess compared to chromatographic or spectroscopic methods. researchgate.net

Table 2: Methods for Enantiomeric Purity Assessment of Chiral Piperidines

| Method | Principle | Advantages | Common Applications |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and precision for determining enantiomeric excess. nih.gov | Routine quality control and analysis of chiral separation efficiency. researchgate.net |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary. | Provides structural information in addition to enantiomeric ratio. nih.gov | Mechanistic studies of asymmetric reactions. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Simple and rapid for confirming optical activity. | Characterization of enantiomerically pure compounds. |

Chemical Reactivity and Transformation Pathways of 1 Benzyl 5 Hydroxy 5 Methylpiperidin 2 One

Functional Group Interconversions of the Hydroxyl Group

The tertiary hydroxyl group at the C5 position is a key site for synthetic modification, although its sterically hindered nature influences its reactivity compared to primary or secondary alcohols.

Oxidation Reactions

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, the tertiary nature of the hydroxyl group in 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one presents a significant barrier to classical oxidation reactions. Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon, making direct oxidation to a ketone or carboxylic acid impossible without cleavage of carbon-carbon bonds.

Under mild oxidizing conditions, such as those employing manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which are effective for the oxidation of allylic and benzylic alcohols, this compound is expected to be unreactive at the hydroxyl group. acs.org Forcing conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, would likely lead to degradation of the molecule, including potential cleavage of the piperidinone ring, rather than selective oxidation of the tertiary alcohol.

| Reagent | Expected Outcome with Tertiary Alcohol | Reference |

| Manganese Dioxide (MnO₂) | No reaction | acs.org |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | No reaction | acs.org |

| Potassium Permanganate (KMnO₄) | Degradation/Ring Cleavage | N/A |

| Chromic Acid (H₂CrO₄) | Degradation/Ring Cleavage | N/A |

Esterification and Etherification

Esterification: The formation of esters from tertiary alcohols is often challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. Direct Fischer esterification with a carboxylic acid and a strong acid catalyst is generally inefficient for tertiary alcohols and would likely favor dehydration. thieme-connect.com More effective methods for the esterification of tertiary alcohols involve the use of acid anhydrides or acid chlorides in the presence of a non-nucleophilic base, or the use of coupling agents. wikipedia.org

Etherification: The Williamson ether synthesis, a common method for preparing ethers involving the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols. wikipedia.orgmasterorganicchemistry.com The tertiary alkoxide of this compound would be a strong base, and its reaction with a primary alkyl halide would likely result in elimination to form an alkene. wikipedia.orgmasterorganicchemistry.com Acid-catalyzed etherification with another alcohol is also problematic due to the high probability of dehydration of the tertiary alcohol.

| Reaction | Reagents | Challenges for Tertiary Alcohol |

| Esterification | Carboxylic Acid, Strong Acid Catalyst | Dehydration is a major side reaction. thieme-connect.com |

| Esterification | Acid Anhydride/Chloride, Base | Steric hindrance can slow the reaction. |

| Etherification (Williamson) | Alkyl Halide, Strong Base | Elimination is the major pathway. wikipedia.orgmasterorganicchemistry.com |

| Etherification (Acid-Catalyzed) | Alcohol, Strong Acid Catalyst | Dehydration is a major side reaction. |

Dehydration Pathways

The tertiary alcohol of this compound is susceptible to dehydration under acidic conditions to yield an α,β-unsaturated lactam, specifically 1-benzyl-5-methyl-3,4-dihydro-2H-pyridin-2-one. This elimination reaction is driven by the formation of a stable, conjugated system. The reaction likely proceeds through a carbocation intermediate, which is stabilized by the tertiary nature of the carbon at the C5 position. A similar acid-catalyzed transformation has been observed in a related 3-pyrrolin-2-one system. mdpi.com

Reactivity of the Piperidinone Ring

The piperidinone ring, being a lactam, possesses a resonance-stabilized amide bond. This imparts significant stability to the ring system. However, the carbonyl group and the N-benzyl group can influence its reactivity, making it susceptible to certain transformations.

Ring-Opening Reactions

The amide bond within the lactam ring can be cleaved under both acidic and basic hydrolytic conditions, although typically requiring more forcing conditions than for a corresponding ester.

Base-Catalyzed Hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), followed by heating, would lead to the hydrolysis of the amide bond to yield the corresponding amino acid, 5-amino-5-methyl-5-(benzylamino)hexanoic acid. researchgate.net

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the lactam can be hydrolyzed to the corresponding amino acid salt.

Reductive Cleavage: Strong reducing agents like lithium aluminum hydride can reduce the amide carbonyl group to a methylene (B1212753) group, leading to the formation of 1-benzyl-5-methylpiperidine. Alternatively, under certain reductive conditions, the C-N bond can be cleaved. For instance, reductive cleavage of the N-benzyl group is a common transformation, often achieved through catalytic hydrogenation, which would yield 5-hydroxy-5-methylpiperidin-2-one (B1426239). Reductive opening of the C-N bond in β-lactams is a known process and similar principles could apply to δ-lactams under specific conditions. utrgv.edu

| Condition | Product |

| Strong Base (e.g., NaOH, heat) | 5-amino-5-methyl-5-(benzylamino)hexanoic acid |

| Strong Acid (e.g., HCl, heat) | 5-amino-5-methyl-5-(benzylamino)hexanoic acid hydrochloride |

| Strong Reducing Agent (e.g., LiAlH₄) | 1-benzyl-5-methylpiperidine |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 5-hydroxy-5-methylpiperidin-2-one |

Electrophilic and Nucleophilic Additions

Direct electrophilic or nucleophilic addition to the saturated piperidinone ring is unlikely. However, the carbonyl group and the potential for the formation of reactive intermediates can facilitate such reactions.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles like Grignard reagents or organolithium compounds. However, these reactions are often complex with amides and can lead to the formation of gem-diamino alcohol intermediates or ring-opened products.

Reactivity of Dehydrated Product: The product of dehydration, 1-benzyl-5-methyl-3,4-dihydro-2H-pyridin-2-one, is an α,β-unsaturated lactam. This conjugated system is susceptible to nucleophilic conjugate addition (a Michael addition) at the C4 position. cjcatal.comwikipedia.org This provides a pathway for the introduction of a wide range of nucleophiles.

Formation of N-Acyliminium Ions: Lactams can serve as precursors to N-acyliminium ions, which are highly reactive electrophilic species. eurekaselect.comqub.ac.uk These intermediates can be trapped by a variety of nucleophiles, leading to the formation of α-substituted lactams. thieme-connect.comresearchgate.netuow.edu.au

| Reaction Type | Substrate/Intermediate | Reactant | Product |

| Nucleophilic Conjugate Addition | 1-benzyl-5-methyl-3,4-dihydro-2H-pyridin-2-one | Nucleophile (e.g., organocuprate, enolate) | 1-benzyl-4-substituted-5-methylpiperidin-2-one |

| Nucleophilic Addition | N-acyliminium ion from the lactam | Nucleophile (e.g., silyl (B83357) enol ether, organometallic reagent) | α-substituted this compound |

Derivatization Studies for Structure-Activity Relationship (SAR) Exploration

The derivatization of this compound is a key strategy for exploring its structure-activity relationships (SAR), particularly in the context of medicinal chemistry. By systematically modifying different parts of the molecule, researchers can probe the influence of various substituents on its biological activity.

The synthesis of analogs of this compound can be approached by modifying the substituents on the piperidine (B6355638) ring and the N-benzyl group. Drawing parallels from the synthesis of donepezil (B133215) analogues, which utilize piperidone-based templates, various synthetic strategies can be envisioned. acs.org For instance, the benzyl (B1604629) group could be replaced with other aryl or alkyl groups to investigate the impact of electronic and steric effects on activity.

A study on the synthesis of benzylmorpholine 1,2,4,5-tetraoxane analogues highlights a synthetic sequence starting from readily available materials to generate a series of compounds with diverse aryl carboxamide and benzylamino functionalities. nih.gov This approach of introducing a variety of substituents can be adapted for the derivatization of the this compound scaffold.

The following table illustrates potential modifications to the this compound structure for SAR studies.

| Position of Modification | Type of Modification | Rationale for SAR Exploration |

| N1-Benzyl Group | Substitution on the phenyl ring (e.g., -OCH₃, -Cl, -F) | To probe electronic effects on binding and activity. |

| N1-Benzyl Group | Replacement with other aryl or heteroaryl groups | To explore the impact of different aromatic systems. |

| C5-Methyl Group | Replacement with other alkyl or aryl groups | To investigate steric and hydrophobic interactions. |

| C5-Hydroxy Group | Esterification or etherification | To modify polarity and hydrogen bonding capacity. |

This table outlines hypothetical derivatization strategies for SAR studies based on synthetic methodologies for related heterocyclic compounds.

The introduction of diverse functional groups onto the this compound scaffold can further expand the chemical space for SAR exploration. This can be achieved through various organic reactions targeting the existing functional groups or the piperidine ring itself.

For example, the tertiary hydroxyl group at the C5 position can serve as a handle for introducing new functionalities through esterification or etherification reactions. The synthesis of related compounds, such as (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, demonstrates the feasibility of incorporating complex functionalities into similar heterocyclic systems. mdpi.com

Furthermore, reactions targeting the C-H bonds of the piperidine ring, although challenging, could provide a means to introduce substituents at other positions, leading to a wider range of derivatives for biological evaluation.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of key transformations involving this compound is crucial for optimizing reaction conditions and predicting the formation of products. While specific mechanistic studies on this compound are not available in the reviewed literature, insights can be drawn from related systems.

The chemical transformations of this compound would proceed through various reaction intermediates and transition states depending on the reaction type. For instance, in the reduction of the lactam carbonyl with a hydride reagent like NaBH₄, the reaction would likely involve the nucleophilic attack of the hydride ion on the carbonyl carbon, forming a tetrahedral intermediate.

In catalytic hydrogenation, the mechanism would involve the adsorption of the molecule onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome of such reactions would be influenced by the conformation of the piperidin-2-one ring and the steric hindrance posed by the substituents.

Kinetic studies provide quantitative information about the rates of chemical reactions and can help elucidate reaction mechanisms. For the transformations of this compound, kinetic studies could involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., temperature, concentration of reactants, catalyst loading).

In the context of catalytic hydrogenation of a related benzylpiperidine derivative, it was observed that the initial rate of hydrogenation increases with an increase in catalyst loading, temperature, and solvent polarity when using alcoholic solvents. bibliotekanauki.pl Conversely, the hydrogenation rate was found to decrease with higher hydrogen pressure, which was attributed to the competitive adsorption of both reactants on the catalyst surface. bibliotekanauki.pl Similar kinetic behavior might be expected for the hydrogenation of this compound, although this would require experimental verification.

Computational Support for Proposed Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating the potential reactivity and transformation pathways of this molecule. By examining related piperidine derivatives and the characteristic reactions of its functional groups—a tertiary alcohol, a lactam, and an N-benzyl group—we can propose plausible mechanisms and illustrate how computational chemistry would support these hypotheses.

Computational models can offer deep insights into reaction energetics, transition state geometries, and the electronic factors governing reaction pathways. For this compound, key areas of investigation would include the dehydration of the tertiary alcohol, reactions involving the lactam ring, and transformations of the N-benzyl group.

Dehydration of the Tertiary Alcohol:

The presence of a 5-hydroxy group suggests that a primary reaction pathway could be dehydration to form an unsaturated piperidinone. This elimination reaction can proceed via different mechanisms, and computational studies are instrumental in distinguishing between them.

E1 and E2 Mechanisms: DFT calculations can be employed to model the potential energy surfaces of both E1 and E2 elimination pathways. By calculating the activation energies for the formation of a carbocation intermediate (E1 pathway) versus a concerted transition state (E2 pathway), the predominant mechanism under specific conditions (e.g., acidic or basic catalysis) can be predicted. For tertiary alcohols, an E1-like mechanism is often favored due to the stability of the resulting tertiary carbocation.

Role of Catalysts: Computational models can simulate the interaction of the hydroxyl group with acid or base catalysts. For instance, the protonation of the hydroxyl group by an acid catalyst can be modeled to determine the lowering of the activation energy for the departure of a water molecule.

A hypothetical computational study could compare the energy barriers for the formation of two potential alkene products: 1-benzyl-5-methyl-1,2,3,4-tetrahydropyridin-2-one and 1-benzyl-5-methylene-piperidin-2-one.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Dehydration Pathways

| Proposed Pathway | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| E1-like (Path A) | Formation of tertiary carbocation at C5 | Lower |

Lactam Ring Reactivity:

The δ-lactam ring in this compound is another key site for chemical transformations, such as ring-opening reactions.

Hydrolysis: Computational studies can elucidate the mechanism of both acid- and base-catalyzed hydrolysis of the lactam amide bond. DFT calculations can model the approach of a nucleophile (e.g., hydroxide ion or water) to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent ring-opening. The energy profiles for these steps can be calculated to identify the rate-determining step.

Reduction: The reduction of the lactam to a cyclic amine can also be investigated computationally. Theoretical models can simulate the interaction of reducing agents, such as lithium aluminum hydride, with the carbonyl group and predict the stereochemical outcome of the reaction.

Table 2: Hypothetical Computational Analysis of Lactam Ring-Opening

| Reaction Condition | Key Computational Insight | Predicted Outcome |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Protonation of the carbonyl oxygen, followed by nucleophilic attack of water. | Ring-opening to form an amino acid derivative. |

Influence of the N-Benzyl Group:

The N-benzyl group can influence the reactivity of the piperidinone ring and can also be a site of chemical transformation.

Steric and Electronic Effects: Computational analysis can quantify the steric hindrance and electronic effects of the N-benzyl group on the approach of reagents to the lactam ring. Molecular electrostatic potential (MEP) maps can visualize the electron distribution in the molecule and identify regions susceptible to electrophilic or nucleophilic attack.

Debenzylation: The removal of the benzyl group is a common transformation. Computational studies can model the mechanism of hydrogenolysis, a typical method for N-debenzylation. These models can calculate the adsorption energies of the molecule on a catalyst surface (e.g., Palladium on carbon) and the energy barriers for the cleavage of the N-C bond.

Computational and Theoretical Studies on 1 Benzyl 5 Hydroxy 5 Methylpiperidin 2 One

Molecular Dynamics Simulations

Solvent Effects on Molecular Conformation

Consequently, it is not possible to provide detailed research findings or generate the requested data tables for 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one at this time. Further experimental and computational research would be required to elucidate the specific properties of this compound.

Binding Site Analysis and Ligand-Target Interactions (Mechanistic focus)

The interaction between a small molecule, such as this compound, and a biological macromolecule is fundamental to understanding its potential pharmacological activity. Computational methods are essential for predicting and analyzing these interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For a compound like this compound, a typical docking study would involve:

Preparation of the Ligand: The 3D structure of the compound would be generated and optimized to find its lowest energy conformation.

Preparation of the Receptor: A high-resolution 3D structure of a target protein, usually obtained from X-ray crystallography or NMR spectroscopy, would be prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or pocket.

Docking Simulation: A docking algorithm would then systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site. Each configuration is scored based on a function that estimates the binding free energy.

The results of such a study would be a set of predicted binding poses and their corresponding scores (e.g., in kcal/mol). For instance, studies on other benzyl-piperidine derivatives have successfully used docking to understand interactions with targets like the dopamine (B1211576) D2 receptor, where key interactions often involve hydrogen bonds with specific residues like aspartic acid (Asp) and π-π stacking with aromatic residues like phenylalanine (Phe) or tryptophan (Trp). mdpi.comnih.gov

Table 1: Hypothetical Molecular Docking Results This table illustrates the type of data that would be generated from a molecular docking study of this compound against various hypothetical protein targets. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Asp168, Leu45 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase | -9.2 | Trp84, Phe330 | π-π Stacking, Hydrophobic |

| 5-HT2A Receptor | -7.9 | Ser159, Asp155 | Hydrogen Bond |

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamic behavior of the predicted ligand-receptor complex over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing insight into the flexibility of the complex and the stability of key interactions.

For the this compound-protein complex, an MD simulation would reveal:

The stability of the initial binding pose obtained from docking.

The conformational changes in both the ligand and the protein upon binding.

The persistence of key intermolecular interactions (like hydrogen bonds) over the simulation time.

The role of solvent (water) molecules in mediating the interaction.

The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. mdpi.com

Prediction of Reactivity and Selectivity

Computational chemistry can also predict the chemical reactivity and selectivity of a molecule. This is particularly useful for understanding its metabolic fate or for designing synthetic pathways. mdpi.com

Reaction pathway mapping involves identifying the most likely mechanism for a chemical reaction. For this compound, this could involve predicting its metabolism (e.g., oxidation, hydrolysis) or its behavior in a synthetic reaction. Using quantum mechanics (QM) methods like Density Functional Theory (DFT), researchers can calculate the geometries and energies of reactants, products, intermediates, and transition states. mdpi.com This allows for the complete energy profile of a proposed reaction pathway to be mapped out.

The transition state is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or activation barrier. A lower activation barrier corresponds to a faster reaction rate.

DFT calculations are commonly used to locate transition state structures and compute their energies. mdpi.com By comparing the activation barriers for different possible reaction pathways, chemists can predict which reaction is most likely to occur (reactivity) and which product is most likely to be formed (selectivity).

Table 2: Hypothetical Reaction Barrier Data This table shows example data that could be generated from a DFT study on potential metabolic reactions of this compound. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

| Reaction Type | Proposed Pathway | Calculated Activation Barrier (kcal/mol) |

| N-debenzylation | Oxidative cleavage of C-N bond | 25.4 |

| Hydroxylation | Aromatic hydroxylation of benzyl (B1604629) ring | 31.2 |

| Lactam Hydrolysis | Ring-opening of the piperidinone | 45.8 |

Based on this hypothetical data, N-debenzylation would be predicted as the most favorable metabolic pathway due to its lower activation barrier compared to other potential reactions.

Biological and Mechanistic Research Applications of 1 Benzyl 5 Hydroxy 5 Methylpiperidin 2 One

In Vitro Mechanistic Investigations

Modulation of Specific Biochemical Pathways:There are no published findings on the effects of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one on any specific cellular or biochemical signaling pathways.

Until research on this specific compound is conducted and published, a detailed and accurate article on its biological and mechanistic research applications cannot be provided.

Structure-Mechanism Relationships in Biological Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups. For this compound, several key structural motifs can be analyzed to infer potential biological interactions.

The N-benzyl group is a common feature in many biologically active compounds and is known to participate in various interactions with protein targets. The aromatic phenyl ring can engage in π-π stacking, hydrophobic, and cation-π interactions with the amino acid residues of a protein's binding pocket. The presence and position of substituents on the benzyl (B1604629) group can significantly modulate the binding affinity and selectivity for a specific target.

The piperidin-2-one core represents a lactam structure. Lactam rings are found in a wide range of pharmacologically important molecules, including antibiotics like penicillin. The carbonyl group of the lactam can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in hydrogen bonding. The conformational flexibility of the piperidine (B6355638) ring allows it to adopt various shapes to fit into different binding sites.

Metabolic Fate and Biotransformation Pathways (In Vitro/In Vivo studies, excluding clinical relevance)

Identification of Metabolites

Based on common metabolic reactions for N-benzyl substituted compounds and piperidine derivatives, the following metabolites of this compound can be anticipated.

Interactive Data Table: Predicted Metabolites of this compound

| Metabolite Name | Predicted Metabolic Reaction | Structural Change |

| 5-Hydroxy-5-methylpiperidin-2-one (B1426239) | N-Debenzylation | Removal of the benzyl group from the nitrogen atom. |

| 1-(4-Hydroxybenzyl)-5-hydroxy-5-methylpiperidin-2-one | Aromatic Hydroxylation | Addition of a hydroxyl group to the para-position of the benzyl ring. |

| 1-Benzyl-5-hydroxy-5-methyl-6-oxopiperidin-2-one | Ring Oxidation | Oxidation of the piperidin-2-one ring. |

| Benzoic acid (from N-debenzylation) | N-Debenzylation and subsequent oxidation | Cleavage of the N-benzyl bond followed by oxidation of the resulting toluene (B28343) to benzoic acid. |

Enzymatic Biotransformation Processes

The biotransformation of this compound is likely mediated by several key enzyme systems, primarily the cytochrome P450 (CYP) family of enzymes and potentially hydrolases.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes, located primarily in the liver, are major catalysts for the oxidative metabolism of a vast array of xenobiotics. For this compound, CYP enzymes are expected to be responsible for:

N-Debenzylation: This is a common metabolic pathway for N-benzyl amines and amides. The reaction proceeds via an initial hydroxylation of the benzylic carbon, leading to an unstable carbinolamine intermediate that spontaneously cleaves to yield 5-hydroxy-5-methylpiperidin-2-one and benzaldehyde (B42025). The benzaldehyde is then further oxidized to benzoic acid.

Aromatic Hydroxylation: The benzyl group is susceptible to hydroxylation, typically at the para-position, to form a phenolic metabolite. This reaction is also mediated by CYP enzymes.

Hydrolases: The lactam ring in the piperidin-2-one structure could potentially undergo hydrolysis, although lactams are generally more resistant to hydrolysis than their acyclic amide counterparts. If this were to occur, it would be catalyzed by amidases or lactamases, leading to the opening of the piperidine ring to form an amino acid derivative.

Interactive Data Table: Predicted Enzymatic Processes in the Biotransformation of this compound

| Enzymatic Process | Enzyme Family | Substrate Moiety | Predicted Outcome |

| N-Debenzylation | Cytochrome P450 | N-Benzyl group | Cleavage of the benzyl group, leading to the formation of the piperidin-2-one core and benzoic acid (via benzaldehyde). |

| Aromatic Hydroxylation | Cytochrome P450 | Benzyl ring | Introduction of a hydroxyl group onto the phenyl ring, typically at the para-position. |

| Lactam Hydrolysis | Hydrolases (e.g., amidases) | Piperidin-2-one ring | Ring opening to form an amino acid derivative. (This is generally a minor pathway for stable lactams). |

Applications of 1 Benzyl 5 Hydroxy 5 Methylpiperidin 2 One As a Synthetic Intermediate

Building Block in Complex Natural Product Synthesis

The piperidine (B6355638) ring is a recurring motif in a vast array of alkaloids and other natural products. ajchem-a.comacs.orgnih.gov 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one can serve as a chiral building block for the stereoselective synthesis of such complex molecules. The existing stereocenter at the C5 position can direct the formation of new stereocenters, enabling the synthesis of enantiomerically pure natural products.

For instance, the lactam functionality can be reduced to the corresponding amine, and the tertiary alcohol can be eliminated to introduce unsaturation, paving the way for further functionalization. These transformations are pivotal in the synthesis of alkaloids like those found in the Sedum and Solenopsis species. nih.govnih.gov

Table 1: Potential Transformations for Natural Product Synthesis

| Starting Material | Reagents and Conditions | Product | Potential Application |

|---|---|---|---|

| This compound | 1. LiAlH4, THF 2. Martin's Sulfurane, CH2Cl2 | 1-Benzyl-5-methyl-1,2,3,4-tetrahydropyridine | Precursor to piperidine alkaloids |

| This compound | 1. H2, Pd/C, MeOH 2. Ac2O, Pyridine | 1-Acetyl-5-hydroxy-5-methylpiperidin-2-one | Intermediate for N-acetylated natural products |

Precursor for Advanced Pharmaceutical Intermediates

The N-benzyl piperidine motif is prevalent in numerous approved drugs and clinical candidates. nih.govresearchgate.net N-benzyl-4-piperidone, a close structural analog, is a key intermediate in the synthesis of highly active narcotic analgesics like remifentanil and other fentanyl analogs. researchgate.net Similarly, this compound can be envisioned as a precursor for novel pharmaceutical agents.

The tertiary alcohol group can improve metabolic stability and reduce unwanted oxidation compared to primary or secondary alcohols. digitellinc.com This feature is particularly desirable in drug design. The lactam can be hydrolyzed to the corresponding amino acid, which can then be coupled with other moieties to create complex drug candidates. For example, derivatives of this compound could be explored as inhibitors of acetylcholinesterase, a target in Alzheimer's disease treatment, similar to the development of Donepezil (B133215) analogs from other piperidone precursors. acs.orgnih.gov

Table 2: Synthesis of Potential Pharmaceutical Intermediates

| Starting Material | Reaction Type | Reagents and Conditions | Potential Intermediate |

|---|---|---|---|

| This compound | Lactam Hydrolysis | aq. HCl, reflux | 4-Amino-4-methyl-5-(benzylamino)pentanoic acid |

| This compound | Debenzylation | H2, Pd(OH)2/C, EtOH | 5-Hydroxy-5-methylpiperidin-2-one (B1426239) |

Role in the Synthesis of Analog Libraries

Diversity-oriented synthesis is a powerful strategy in drug discovery for generating a wide range of structurally diverse molecules for biological screening. mdpi.com this compound is an excellent scaffold for creating such analog libraries. The N-benzyl group can be replaced with a variety of other substituents after a debenzylation step. The tertiary alcohol can be functionalized through etherification or esterification, and the lactam ring can be opened to provide a linear backbone for further modifications. This allows for the systematic exploration of the chemical space around the piperidine core to identify compounds with desired biological activities. researchgate.net

Development of Novel Chemical Probes

Chemical probes are essential tools for studying biological processes. Lactams and lactones with inherent reactivity can act as activity-based protein profiling (ABPP) probes to identify and characterize enzymes in complex biological systems. While much of the research has focused on the highly reactive β-lactams, larger ring lactams can also be functionalized to serve as probes. nih.gov

The 5-hydroxy-lactam moiety in this compound could potentially act as a masked electrophile. researchgate.net By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) handle, derivatives of this compound could be developed into chemical probes to study specific protein targets. The N-benzyl group can be modified to include a linker for the attachment of such tags.

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Routes

The development of efficient and stereoselective synthetic routes is paramount for the exploration of any new chemical entity. For 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one, future research could focus on several innovative approaches:

Asymmetric Synthesis: Given the presence of a stereocenter at the C5 position, developing asymmetric synthetic methods to access enantiomerically pure forms of the compound is a critical first step. This could involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis to achieve high enantioselectivity. researchgate.net

Convergent Synthesis: Designing convergent synthetic strategies, where key fragments of the molecule are synthesized separately and then combined, could offer greater flexibility and efficiency for creating a library of analogues.

Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled synthesis of the target compound and its derivatives, potentially overcoming challenges associated with hazardous reagents or reaction conditions.

| Potential Synthetic Strategy | Key Advantages | Relevant Precedents for Piperidines |

| Asymmetric Catalysis | High enantioselectivity, catalytic amounts of chiral material. | Rhodium- and palladium-catalyzed hydrogenation of pyridines. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Ketoreductase-catalyzed reduction for chiral alcohol synthesis. researchgate.net |

| Multi-component Reactions | High atom economy, rapid assembly of molecular complexity. | Petrenko-Kritschenko piperidone synthesis. researchgate.net |

Exploration of Unconventional Reactivity Profiles

The unique arrangement of functional groups in this compound opens up avenues for exploring novel chemical transformations. Future studies could investigate:

Ring-Opening and Ring-Closing Reactions: The lactam and tertiary alcohol functionalities could be exploited in ring-opening reactions to generate linear amino acids or in ring-closing metathesis to form bicyclic structures. researchgate.net

C-H Activation: Direct functionalization of the piperidine (B6355638) ring through C-H activation would provide a powerful tool for late-stage modification of the scaffold, allowing for the rapid generation of derivatives with diverse substituents.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could enable novel and previously inaccessible transformations of the piperidine core and its substituents under mild conditions.

Advanced Mechanistic Characterization of Biological Interactions

While the biological activity of this compound is currently unknown, its structural features suggest several potential areas for investigation. The N-benzylpiperidine motif is present in compounds targeting various biological systems. ajchem-a.com Advanced techniques will be crucial to elucidate the mechanisms of action for any identified biological activity.

Target Identification and Validation: Should initial screening reveal biological activity, techniques such as chemical proteomics and affinity-based probes could be employed to identify the specific protein targets.

Structural Biology: X-ray crystallography and cryo-electron microscopy could provide atomic-level insights into how the compound and its derivatives bind to their biological targets, guiding further structure-based design efforts.

Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Integration with High-Throughput Screening for Mechanistic Discoveries

High-throughput screening (HTS) offers a powerful platform for the unbiased discovery of novel biological activities for uncharacterized compounds. mdpi.com Integrating this compound and a library of its derivatives into HTS campaigns could rapidly identify promising lead compounds.

Phenotypic Screening: Screening against a diverse range of cell-based assays can uncover unexpected therapeutic potential and provide insights into the compound's effects on complex biological systems.

Target-Based Screening: Once a potential therapeutic area is identified, focused screening against specific enzymes or receptors can be performed to identify potent and selective modulators. thermofisher.com

Mechanism-Informed Screening: The use of reporter-gene assays and other mechanism-based screening platforms can help to elucidate the pathways through which the compound exerts its biological effects. mdpi.com

| Screening Approach | Potential Outcomes | Example Application |

| Phenotypic Screening | Identification of novel therapeutic areas, understanding of cellular effects. | Screening for anti-proliferative activity against cancer cell lines. |

| Target-Based Screening | Discovery of potent and selective enzyme inhibitors or receptor ligands. | Screening against acetylcholinesterase and butyrylcholinesterase. nih.gov |

| High-Content Imaging | Detailed information on cellular morphology and subcellular events. | Assessing effects on neuronal outgrowth or cytoskeletal organization. |

Computational Design of Derivatives with Tailored Mechanistic Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.gov For this compound, computational approaches can guide the synthesis of derivatives with optimized activity and pharmacokinetic profiles.

Molecular Docking and Dynamics: These techniques can be used to predict the binding modes of the compound and its analogues to various biological targets, helping to prioritize which derivatives to synthesize. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, providing valuable insights for the design of more potent molecules.

In Silico ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification and mitigation of potential liabilities. nih.gov

Q & A

Q. What are the recommended analytical techniques for characterizing the structural purity of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one?

- Methodological Answer: Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the stereochemistry and substitution pattern of the piperidin-2-one ring. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and isotopic patterns. For crystalline samples, X-ray crystallography using programs like SHELXL can resolve absolute configuration . Polarimetry or circular dichroism (CD) may supplement analysis for chiral centers.

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard classification (e.g., H315 for skin irritation, H319 for eye damage). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to minimize inhalation risks. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are commonly employed to synthesize this compound?

- Methodological Answer: A typical route involves the condensation of benzylamine with a substituted diketone, followed by cyclization under acidic or basic conditions. For example, reductive amination of 5-hydroxy-5-methylpiperidin-2-one precursors using NaBH₃CN in methanol has been reported. Reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization .

Q. How do researchers assess the cytotoxicity of this compound in vitro?

- Methodological Answer: Cytotoxicity is evaluated using cell viability assays such as MTT or resazurin reduction. For example, incubate HEK-293 or HeLa cells with varying concentrations (1–100 µM) of the compound for 24–48 hours. Normalize data to untreated controls and calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for target binding?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to targets like enzymes or receptors. Parameterize the compound using force fields (e.g., GAFF2) and validate with experimental binding data from surface plasmon resonance (SPR) or fluorescence quenching assays .

Q. What strategies resolve contradictory data in the biological activity of this compound across studies?

- Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., pH, solvent). Conduct meta-analysis by standardizing protocols:

Q. How can researchers determine the crystal structure of this compound derivatives?

- Methodological Answer: Grow single crystals via slow evaporation from a solvent mixture (e.g., ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXTL. Refinement with SHELXL includes anisotropic displacement parameters and hydrogen bonding analysis. Validate with R-factor convergence (<0.05) .

Q. What advanced techniques evaluate the stability of this compound under varying environmental conditions?

- Methodological Answer: Accelerated stability studies involve:

- Thermal Stability: Thermogravimetric analysis (TGA) at 25–300°C.

- Photodegradation: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-MS.

- Hydrolytic Stability: Incubate in buffers (pH 1–13) and quantify parent compound loss over time using LC-MS/MS .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.